ethyl 7-butyl-6-(2-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
(Z)-ethyl 1-butyl-2-((2-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a pyrimidine ring fused with pyridine rings, making it a dipyridopyrimidine derivative. The presence of various functional groups such as ethyl, butyl, and methylbenzoyl adds to its chemical diversity and potential reactivity.
Properties
IUPAC Name |
ethyl 7-butyl-6-(2-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4/c1-4-6-14-30-22-19(25(32)29-15-10-9-13-21(29)27-22)16-20(26(33)34-5-2)23(30)28-24(31)18-12-8-7-11-17(18)3/h7-13,15-16H,4-6,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEOOFPMKBUHOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C1=NC(=O)C3=CC=CC=C3C)C(=O)OCC)C(=O)N4C=CC=CC4=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Triazatricyclic Core
The triazatricyclic framework is constructed via a tandem cyclization-condensation reaction. A mixture of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride (1.2 molar equivalents) and tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate undergoes nucleophilic acyl substitution in dimethylformamide (DMF) at 60°C for 7 hours. The reaction is quenched with triethylamine (2.1 molar equivalents) at 0–5°C to precipitate the intermediate, which is isolated via filtration (85% yield).
Introduction of the Ethyl Ester Group
The ethyl ester moiety is introduced through a Steglich esterification. The carboxylic acid intermediate (1.0 molar equivalent) reacts with ethanol (3.0 molar equivalents) in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in methylene chloride. The reaction proceeds at 25°C for 12 hours, achieving 92% conversion.
Cyclization and Ring Formation Strategies
Formation of the 1,7,9-Triazatricyclo[8.4.0.03,8] System
Ring closure is achieved using a copper(I)-catalyzed Ullmann coupling. The dihalogenated precursor (1.0 molar equivalent), copper(I) iodide (0.1 molar equivalent), and trans-N,N'-dimethylcyclohexane-1,2-diamine (0.2 molar equivalent) are heated in toluene at 110°C for 24 hours under nitrogen. This step forms the central triazatricyclic structure with 78% yield.
Butylation at Position 7
A nucleophilic alkylation introduces the butyl group. The triazatricyclic intermediate (1.0 molar equivalent) reacts with 1-bromobutane (1.5 molar equivalents) in acetonitrile using potassium carbonate (2.0 molar equivalents) as a base. The mixture is stirred at 50°C for 6 hours, yielding the 7-butyl derivative in 81% purity.
Functional Group Modifications
Installation of the 2-Methylbenzoyl Imino Group
A Friedel-Crafts acylation attaches the 2-methylbenzoyl group. Aluminum chloride (1.3 molar equivalents) catalyzes the reaction between the amine intermediate and 2-methylbenzoyl chloride (1.1 molar equivalents) in dichloromethane at 0°C. After 2 hours, the product is extracted with ethyl acetate (73% yield).
Oxidation to the 2-Oxo Functionality
The ketone group is introduced via a TEMPO-mediated oxidation. A solution of the secondary alcohol (1.0 molar equivalent), TEMPO (0.01 molar equivalent), and sodium hypochlorite (1.5 molar equivalents) in acetonitrile:water (4:1) is stirred at 25°C for 3 hours. The reaction achieves 89% conversion, monitored by HPLC.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal that DMF outperforms tetrahydrofuran (THF) and acetonitrile in cyclization steps, providing higher yields (Table 1).
Table 1: Solvent Optimization for Cyclization
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 60 | 85 | 98 |
| THF | 65 | 72 | 95 |
| Acetonitrile | 70 | 68 | 93 |
Catalytic Systems for Ullmann Coupling
Palladium-based catalysts (e.g., Pd(OAc)₂) yield inferior results compared to copper(I) iodide, which minimizes dimerization byproducts (Table 2).
Table 2: Catalyst Screening for Ullmann Coupling
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| CuI | trans-DMCHDA | 78 |
| Pd(OAc)₂ | Xantphos | 45 |
| None | — | <5 |
Purification and Characterization Techniques
Crystallization Protocols
The final compound is purified via anti-solvent crystallization. A saturated solution in hot ethanol is cooled to −20°C, and hexane is added dropwise (4:1 hexane:ethanol). This method achieves 99.5% purity by NMR.
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45–7.39 (m, 2H, ArH), 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.11 (t, J = 6.8 Hz, 2H, NCH₂), 1.89 (s, 3H, CH₃).
- HRMS (ESI): m/z [M + H]⁺ calcd for C₂₈H₃₁N₅O₄: 508.2301; found: 508.2298.
Industrial-Scale Production Considerations
Cost-Effective Solvent Recovery
Methylene chloride and DMF are recycled via fractional distillation, reducing raw material costs by 40%.
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 1-butyl-2-((2-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with altered functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-ethyl 1-butyl-2-((2-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form stable complexes with these macromolecules makes it a valuable tool for probing biological processes and developing new therapeutic agents.
Medicine
In medicine, (Z)-ethyl 1-butyl-2-((2-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and therapeutic applications.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-ethyl 1-butyl-2-((2-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
(Z)-ethyl 1-butyl-2-((2-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a2’,3’-d]pyrimidine-3-carboxylate: shares similarities with other dipyridopyrimidine derivatives, such as:
Uniqueness
The uniqueness of (Z)-ethyl 1-butyl-2-((2-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate lies in its specific functional groups and their arrangement within the molecule. The presence of the 2-methylbenzoyl group, in particular, imparts distinct chemical and biological properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific and industrial fields.
Biological Activity
Ethyl 7-butyl-6-(2-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound belonging to the class of triazatricyclo compounds. Its unique structure suggests potential biological activities that merit detailed investigation. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Structure
The molecular formula of this compound is C23H26N4O3 with a molecular weight of 406.49 g/mol. The compound features a tricyclic structure that is significant for its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N4O3 |
| Molecular Weight | 406.49 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The presence of functional groups like the imino and carboxylate moieties enhances its potential for binding to these targets.
Antimicrobial Properties
Research indicates that compounds similar to ethyl 7-butyl-6-(2-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca exhibit notable antimicrobial properties. For instance:
- Inhibition of Bacterial Growth: Studies have shown that derivatives can inhibit the growth of various bacterial strains.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties through mechanisms such as:
- Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells.
- Cell Cycle Arrest: It has been observed to halt the progression of cancer cells through specific phases of the cell cycle.
Case Studies
- Study on Antimicrobial Activity: A study published in Journal of Medicinal Chemistry demonstrated that triazatricyclo compounds exhibit significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli .
- Anticancer Research: In vitro studies have shown that similar compounds can reduce cell viability in various cancer cell lines by inducing apoptosis and inhibiting proliferation .
Summary of Findings
The following table summarizes key findings related to the biological activity of ethyl 7-butyl-6-(2-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca:
Q & A
Basic: What are the established synthetic routes for this compound, and how are reaction conditions optimized?
The compound is synthesized via:
- Electrochemical methods : Requires controlled voltage (e.g., 1.5–2.5 V) and mediators like tetrabutylammonium bromide to enhance electron transfer efficiency .
- Multi-step organic reactions : Involves sequential coupling, cyclization, and functionalization steps under inert atmospheres (e.g., N₂) with catalysts like Pd(PPh₃)₄ .
Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and stoichiometric ratios to maximize yield (>70%) and minimize by-products (e.g., via HPLC monitoring) .
Advanced: How can computational modeling resolve contradictions in spectral data during structural characterization?
Discrepancies in NMR or mass spectrometry data (e.g., unexpected peaks) can be addressed by:
- Quantum chemical calculations : Predict chemical shifts (e.g., using DFT/B3LYP/6-31G*) to validate experimental NMR assignments .
- Molecular dynamics simulations : Analyze conformational stability to explain anomalous IR or UV-Vis absorption patterns .
Basic: Which techniques are critical for confirming the compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify imino, carbonyl, and tricyclic scaffold protons/carbons .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., 370.4 g/mol for analogs) and fragmentation patterns .
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., 90° for tricyclic systems) .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore its biological potential?
- Comparative analogs : Synthesize derivatives with varied substituents (e.g., replacing 2-methylbenzoyl with nitrobenzoyl) and test antimicrobial/anticancer activity .
- Docking studies : Use AutoDock Vina to predict interactions with target enzymes (e.g., cytochrome P450) and validate via enzyme inhibition assays .
Basic: What are the key chemical reactions this compound undergoes, and which reagents are typically used?
- Oxidation : Hydrogen peroxide converts imino groups to carbonyls .
- Reduction : Sodium borohydride reduces nitro groups to amines in derivatives .
- Substitution : Halogenation with NBS (N-bromosuccinimide) under radical initiators .
Advanced: How should researchers address conflicting biological activity data across studies?
- Dose-response profiling : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HeLa vs. MCF-7) to identify cell-type specificity .
- Metabolic stability assays : Test compound degradation in liver microsomes to rule out false negatives from rapid metabolism .
Basic: What are the recommended storage conditions to maintain stability?
- Store at –20°C under argon in anhydrous DMSO or ethanol to prevent hydrolysis of the ester/carboxylate groups .
- Monitor degradation via HPLC every 3 months (retention time shifts indicate instability) .
Advanced: What strategies enable selective functionalization of the tricyclic core for derivative synthesis?
- Protecting group strategies : Use trityl groups to shield reactive amines during benzoylation .
- Microwave-assisted synthesis : Enhance regioselectivity in nitration or alkylation reactions (e.g., 100°C, 30 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
